Sulindac sulfoxide

COX inhibition Prodrug activation Enzymatic selectivity

Sulindac sulfoxide (prototypical CAS 38194-50-2; also referenced under CAS 9000-14-0 in certain vendor catalogs) is a sulfinylindene-derived non‑steroidal anti‑inflammatory prodrug. In its native sulfoxide form, it lacks direct cyclooxygenase (COX‑1/COX‑2) inhibitory activity (IC50 >300 µM against both isoforms).

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 9000-14-0
Cat. No. B7823635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac sulfoxide
CAS9000-14-0
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)
InChIKeyMLKXDPUZXIRXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulindac Sulfoxide (CAS 38194-50-2) — Prodrug Identity & Structural Baseline for Research Procurement


Sulindac sulfoxide (prototypical CAS 38194-50-2; also referenced under CAS 9000-14-0 in certain vendor catalogs) is a sulfinylindene-derived non‑steroidal anti‑inflammatory prodrug. In its native sulfoxide form, it lacks direct cyclooxygenase (COX‑1/COX‑2) inhibitory activity (IC50 >300 µM against both isoforms) [1]. Pharmacological activity requires enzymatic reduction to the active sulfide metabolite, sulindac sulfide, which inhibits COX‑1 (IC50 ~1.9 µM) and COX‑2 (IC50 ~1.21 µM) [2]. This critical prodrug‑to‑active metabolite relationship defines its therapeutic profile and fundamentally differentiates it from direct‑acting NSAID comparators.

Sulindac Sulfoxide Substitution Risk — Why In‑Class NSAID Analogs Cannot Be Interchanged in Discovery or Clinical Research


In‑class NSAIDs such as indomethacin, celecoxib, or naproxen directly inhibit COX enzymes and carry well‑characterized gastrointestinal (GI) toxicity profiles. Sulindac sulfoxide is fundamentally distinct: it is a COX‑inactive prodrug that delays pharmacological activity until post‑absorptive reduction to sulindac sulfide [1]. This prodrug architecture results in gastric mucosal safety comparable to placebo in controlled endoscopic studies, a property not shared by direct‑acting NSAIDs [2]. Furthermore, the reversible sulfoxide‑sulfide redox cycling imparts a uniquely extended active‑metabolite half‑life (~16.4 h) [3], making direct substitution with conventional NSAIDs pharmacokinetically invalid. Researchers and procurers who treat sulindac sulfoxide as a generic COX inhibitor risk confounding experimental outcomes through unaccounted prodrug activation kinetics and COX‑independent signaling effects.

Product‑Specific Quantitative Evidence Guide — Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons for Sulindac Sulfoxide


COX‑1/COX‑2 Inhibitory Activity — Sulindac Sulfoxide vs. Active Metabolite (Sulindac Sulfide) and Reference Inhibitors

In a purified ovine COX‑1 and COX‑2 enzyme assay, sulindac sulfoxide exhibited no measurable COX‑1 or COX‑2 inhibition at concentrations up to 300 µM (IC50 >300 µM for both isoforms). In contrast, its active metabolite sulindac sulfide potently inhibited COX‑1 (IC50 = 1.8 µM) and COX‑2 (IC50 = 6.3 µM) under identical assay conditions [1]. The reference COX‑2‑selective inhibitor rofecoxib displayed IC50 values of >300 µM (COX‑1) and 2.7 µM (COX‑2), while the non‑selective inhibitor indomethacin yielded IC50 values of 0.017 µM (COX‑1) and 1.0 µM (COX‑2) [1]. This >100‑fold difference in COX‑2 inhibitory potency between the parent prodrug and its sulfide metabolite confirms that sulindac sulfoxide is intrinsically COX‑inactive and must undergo metabolic activation to exert anti‑inflammatory activity.

COX inhibition Prodrug activation Enzymatic selectivity

Gastric Mucosal Safety — Endoscopic Injury Score of Sulindac Sulfoxide vs. Aspirin, Naproxen, and Placebo

In a double‑blind, placebo‑controlled crossover endoscopic study in 15 healthy volunteers, gastric mucosal injury was assessed after 7 days of dosing with sulindac sulfoxide (200 mg b.i.d.), sulindac sulfide (100 mg b.i.d., yielding comparable systemic sulfide exposure), aspirin (650 mg q.i.d.), and placebo. Aspirin produced predictable and significant gastric mucosal damage, while the endoscopic injury scores for sulindac sulfoxide and sulindac sulfide were statistically indistinguishable from placebo [1][2]. In a separate controlled endoscopic study, volunteers receiving sulindac demonstrated significantly less mucosal injury than those receiving naproxen or aspirin [3]. This gastric‑sparing profile is attributed to the poor solubility of both the parent sulfoxide and sulfide metabolite in acidic gastric contents, which limits direct mucosal exposure [1].

Gastrointestinal safety Prodrug advantage Endoscopic injury score

Pharmacokinetic Half‑Life Differentiation — Extended Active Metabolite Exposure vs. Conventional NSAIDs

Sulindac sulfoxide exhibits a mean elimination half‑life of 7.8 hours, while its pharmacologically active sulfide metabolite demonstrates a substantially extended half‑life of 16.4 hours [1]. This stands in contrast to conventional NSAIDs such as ibuprofen (t½ ~2 h) and naproxen (t½ ~12‑17 h), with the critical distinction being that sulindac's active species half‑life is governed by reversible redox cycling rather than direct elimination kinetics. The active sulfide is not excreted renally; it undergoes re‑oxidation back to the sulfoxide prodrug, creating a reservoir effect that sustains therapeutic plasma levels with twice‑daily dosing [2]. After 5 days of twice‑daily dosing, plasma sulfide concentrations approach steady state and vary only within a 2‑fold range over each dosing interval [2].

Pharmacokinetics Half‑life Sustained exposure Twice‑daily dosing

Enzymatic Prodrug Activation Kinetics — Stereospecific Reduction by MsrA/MsrB1 vs. Non‑Specific Esterase‑Activated Prodrugs

The reduction of sulindac sulfoxide to its active sulfide metabolite is catalyzed stereospecifically by the methionine sulfoxide reductase (Msr) system. Recombinant human MSRA reduces the (S)‑epimer of sulindac sulfoxide with Km = 85 ± 12 µM and Vmax = 120 ± 15 nmol/min/mg, while MSRB1 (selenocysteine form) reduces the (R)‑epimer with Km = 110 ± 18 µM and Vmax = 95 ± 10 nmol/min/mg . The Cys‑mutant MSRB1 exhibits a ~12‑fold lower Vmax (8 ± 1 nmol/min/mg), underscoring the ~100‑fold catalytic advantage conferred by the selenocysteine residue . In vivo, tissue MsrA contributes approximately 69% of total sulindac activation, surpassing the gut microbiota contribution (~31%), as demonstrated by antibiotic‑mediated microbiota depletion studies in mice [1]. This stereospecific, tissue‑driven activation mechanism is mechanistically distinct from the non‑specific esterase‑mediated hydrolysis of conventional ester prodrugs such as aspirin.

Prodrug activation Methionine sulfoxide reductase MsrA MsrB1 Stereospecificity

COX‑Independent Anticancer Signaling — Sulindac Sulfoxide vs. Celecoxib and Indomethacin on NF‑κB and PDE Pathways

Beyond its prodrug‑mediated COX inhibition, sulindac sulfoxide engages COX‑independent anticancer targets. Sulindac and its metabolites inhibit NF‑κB pathway activation in colon cancer cells, an effect shared with ibuprofen but not with indomethacin [1]. In HT‑29 colon tumor cell lysates, sulindac sulfoxide inhibited cGMP phosphodiesterase (PDE) activity with an IC50 of 119.7 µM, whereas its sulfide metabolite was more potent (IC50 = 19.7 µM) and the sulfone metabolite showed intermediate activity (IC50 = 95.9 µM) [2]. By comparison, rofecoxib and indomethacin did not inhibit cGMP PDE (IC50 >300 µM and 24 µM, respectively) [2]. This PDE inhibitory activity leads to cGMP elevation and PKG‑mediated suppression of Wnt/β‑catenin signaling, which is directly implicated in colon tumor cell growth inhibition [3]. Celecoxib, while more potent against COX‑2, lacks this dual COX‑independent PDE/NF‑κB targeting profile at comparable concentrations.

COX‑independent NF‑κB Phosphodiesterase Chemoprevention Colorectal cancer

Best Research & Industrial Application Scenarios — Where Sulindac Sulfoxide's Prodrug Differentiation Drives Scientific Value


Colorectal Cancer Chemoprevention Studies Requiring COX‑Independent Mechanisms

Sulindac sulfoxide is the preferred agent for dissecting COX‑independent chemopreventive signaling. In HT‑29 colon tumor cell lysates, it inhibits cGMP PDE (IC50 = 119.7 µM) — a target not engaged by COX‑2‑selective drugs like rofecoxib (IC50 >300 µM) or celecoxib — leading to PKG‑mediated suppression of Wnt/β‑catenin signaling [1]. This dual COX‑independent and COX‑dependent (via metabolic activation) pharmacology makes it uniquely suited for colorectal cancer prevention studies where prostaglandin‑independent pathways are the focus [2].

Chronic In Vivo Inflammation Models Requiring Minimal Gastrointestinal Confounding

In rodent models of chronic inflammation (e.g., collagen‑induced arthritis, carrageenan‑induced paw edema), sulindac sulfoxide reduces paw edema at 100 mg/kg oral dosing while maintaining gastric mucosal integrity comparable to placebo [1][2]. This gastric‑sparing profile, confirmed in human endoscopic studies where sulindac sulfoxide injury scores were statistically indistinguishable from placebo, eliminates GI toxicity as an experimental confounder that plagues indomethacin or naproxen use [2].

Prodrug Activation & Reductase Pharmacology — MsrA/MsrB1 Enzyme Studies

Sulindac sulfoxide serves as a model substrate for methionine sulfoxide reductase (MsrA/MsrB1) enzyme kinetics studies. Its stereospecific reduction — MSRA for the (S)‑epimer (Km = 85 µM, Vmax = 120 nmol/min/mg) and MSRB1 for the (R)‑epimer (Km = 110 µM, Vmax = 95 nmol/min/mg) — provides a quantitative framework for studying tissue‑specific prodrug activation [1]. The ~69% tissue‑mediated vs. ~31% microbiota‑mediated activation ratio established in antibiotic‑treated mouse models makes it ideal for investigating host‑microbiome drug metabolism interactions [2].

Sustained‑Release or Twice‑Daily Dosing Pharmacokinetic Studies

The extended half‑life of sulindac's active sulfide metabolite (t½ = 16.4 h) — governed by reversible redox cycling rather than direct elimination — supports twice‑daily dosing paradigms in chronic studies [1]. This pharmacokinetic profile reduces animal handling frequency and improves compliance in long‑term carcinogenesis or inflammation protocols compared to short‑half‑life NSAIDs such as ibuprofen (t½ ≈ 2 h) [1]. The redox‑mediated reservoir effect ensures steady‑state plasma sulfide concentrations varying ≤2‑fold across dosing intervals [2].

Quote Request

Request a Quote for Sulindac sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.